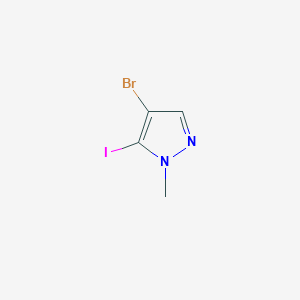

4-bromo-5-iodo-1-methyl-1H-pyrazole

Description

Overview of Pyrazole (B372694) Core Structure and Significance in Organic Synthesis

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov This structure, first synthesized by Edward Buchner in 1889, is a cornerstone in organic synthesis. mdpi.com The pyrazole nucleus is a π-excessive system, which influences its reactivity; it typically undergoes electrophilic substitution reactions at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. nih.gov The presence of two nitrogen atoms—one pyrrole-like and one pyridine-like—imparts both acidic and basic properties to the N-unsubstituted ring, allowing for a variety of chemical transformations.

The significance of the pyrazole scaffold is underscored by its presence in numerous commercially important molecules. Its derivatives are integral to a wide range of pharmaceuticals, including the anti-inflammatory drug celecoxib (B62257) and the anti-obesity agent rimonabant. nih.gov This prevalence has driven extensive research into synthetic methodologies for creating substituted pyrazoles, which are often used as versatile starting materials for more complex heterocyclic systems.

Contextualization of Halogenated Pyrazoles as Versatile Synthetic Building Blocks

The introduction of halogen atoms (F, Cl, Br, I) to the pyrazole ring dramatically expands its synthetic utility. Halogenated pyrazoles, particularly bromo- and iodo-substituted variants, are highly valued as key reagents in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govmdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for molecular construction.

The strategic placement of halogens on the pyrazole ring allows for their subsequent replacement with a wide array of functional groups. This functionalization is crucial for the synthesis of complex target molecules with specific biological or material properties. rsc.org For example, halogenated pyrazoles serve as precursors for drugs with applications ranging from antiglaucoma to anti-inflammatory agents. nih.gov The ability to use these compounds as versatile intermediates has made the development of novel halogenation techniques and the study of their reactivity a significant focus in modern organic chemistry. nih.govrsc.org

Specific Challenges and Opportunities of Dihalogenated Pyrazoles: The Case of 4-bromo-5-iodo-1-methyl-1H-pyrazole

Dihalogenated pyrazoles, such as this compound, present a unique set of challenges and opportunities. A primary challenge lies in their synthesis, which requires regioselective control over the introduction of two different halogen atoms onto the pyrazole core. Direct halogenation methods must be carefully controlled to achieve the desired substitution pattern without forming mixtures of products. nih.govresearchgate.net

However, the principal opportunity offered by a molecule like this compound lies in its potential for selective, sequential functionalization. The carbon-iodine (C-I) bond is generally more reactive and susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions than the more stable carbon-bromine (C-Br) bond. This reactivity difference can be exploited to perform a chemical reaction selectively at the C5 position (iodine) while leaving the C4 position (bromine) intact for a subsequent, different coupling reaction under modified conditions.

This differential reactivity makes this compound a powerful and highly versatile building block. It allows for the controlled, stepwise introduction of two different substituents onto the pyrazole ring, enabling the efficient construction of complex, highly functionalized molecules that would be difficult to synthesize through other routes. The commercial availability of this compound underscores its value as a specialized intermediate in synthetic chemistry. sigmaaldrich.combldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-iodo-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrIN2/c1-8-4(6)3(5)2-7-8/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDGEVUWTIOTOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 5 Iodo 1 Methyl 1h Pyrazole

Strategies for Regioselective Halogenation of Pyrazole (B372694) Precursors

The direct functionalization of the C-H bonds of the pyrazole ring is a common and efficient approach to introduce halogen atoms. The inherent electronic properties of the pyrazole ring, with the C4 position being the most electron-rich and susceptible to electrophilic attack, and the C5 proton being the most acidic, often dictate the regiochemical outcome of these reactions.

Electrophilic Halogenation Approaches to Achieve Di-substitution

Electrophilic halogenating agents are widely used for the synthesis of halopyrazoles. Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are common choices for introducing bromine and iodine, respectively, onto the pyrazole ring. researchgate.netorganic-chemistry.org The reaction conditions can be tuned to achieve mono- or di-substitution.

The di-substitution of a 1-methylpyrazole (B151067) can be achieved by reacting it with a suitable excess of the electrophilic halogenating agent. For instance, treatment of 1-methylpyrazole with two equivalents of NBS would be expected to yield a dibrominated product. Similarly, a combination of NBS and NIS can be employed for the synthesis of the target 4-bromo-5-iodo-1-methyl-1H-pyrazole. The general reactivity for electrophilic aromatic substitution suggests that chlorination is more vigorous than bromination, which is in turn more facile than iodination. researchgate.net

| Reagent | Halogen Introduced | Typical Reaction Conditions |

| N-Bromosuccinimide (NBS) | Bromine | Can be used in various solvents like CCl4 or water, often without a catalyst. researchgate.net Visible light photoredox catalysis with an organic dye like erythrosine B can enhance the electrophilicity of NBS. acs.org |

| N-Iodosuccinimide (NIS) | Iodine | Often used in conjunction with a catalyst or under specific reaction conditions to achieve iodination. nih.govbeilstein-archives.org |

Directed C-H Functionalization for Precise Halogen Placement

Directed C-H functionalization has emerged as a powerful tool for the regioselective synthesis of substituted pyrazoles. nih.govrsc.org This strategy often involves the use of a directing group that positions a transition metal catalyst, typically palladium, in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. nih.govnih.govrsc.org

While direct C-H halogenation at the C4 position is often achieved through electrophilic substitution, functionalization at the C5 position can be accomplished through a directed ortho-metalation (DoM) strategy. This involves the deprotonation of the C5-H using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with an electrophilic halogen source, such as elemental iodine or a bromine source. nih.gov This approach allows for the precise installation of a halogen at the C5 position.

Palladium-catalyzed C-H halogenation has also been reported for various heterocyclic systems and can be applied to pyrazoles. nih.govacs.org These reactions often employ a directing group to achieve high regioselectivity.

Sequential Halogenation Protocols: Order of Bromination and Iodination

The synthesis of this compound can be achieved through a stepwise introduction of the halogen atoms. The order of these halogenation steps is crucial for achieving the desired regiochemistry.

One viable route involves the initial bromination of 1-methylpyrazole at the C4 position to form 4-bromo-1-methyl-1H-pyrazole. nih.govsigmaaldrich.compunagri.comjayfinechem.com This intermediate can then be subjected to iodination at the C5 position. This can be achieved through a DoM approach, where the 4-bromo-1-methyl-1H-pyrazole is treated with a strong base to deprotonate the C5 position, followed by quenching with an iodine source. nih.gov

Alternatively, one could consider the initial iodination of 1-methylpyrazole to form 5-iodo-1-methyl-1H-pyrazole, uni.lusigmaaldrich.com followed by bromination at the C4 position. The electron-withdrawing nature of the iodine atom at C5 would deactivate the ring towards further electrophilic substitution, making the subsequent bromination at C4 potentially more challenging than the initial bromination of the unsubstituted pyrazole. Therefore, the former sequence (bromination followed by iodination) is often the preferred strategy.

Multi-step Synthesis from Substituted Pyrazoles or Related Heterocycles

An alternative to the direct halogenation of the parent 1-methylpyrazole is the construction of the dihalogenated pyrazole ring from acyclic precursors or the derivatization of already functionalized pyrazole intermediates.

Cyclization Reactions for Pyrazole Ring Construction with Halogenated Synthons

The pyrazole ring can be synthesized through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. To obtain this compound, one could envision using a halogenated 1,3-dicarbonyl synthon. For instance, the reaction of a suitably substituted bromo- and iodo-containing 1,3-dicarbonyl compound with methylhydrazine would lead to the formation of the desired dihalogenated pyrazole. The synthesis of such highly functionalized acyclic precursors can, however, be challenging.

Derivatization of Pre-functionalized Pyrazole Intermediates

This approach involves starting with a pyrazole ring that already contains functional groups that can be converted into the desired halogen atoms. For example, a pyrazole with a carboxylic acid group or a boronic acid ester at the C4 or C5 position can be a versatile intermediate.

Aryl and heteroaryl boronic acids are known to react with N-iodosuccinimide and N-bromosuccinimide to yield the corresponding iodo- and bromo-arenes with high regioselectivity. organic-chemistry.org Therefore, a synthetic route could involve the preparation of 4-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which can be synthesized from 4-bromo-1-methyl-1H-pyrazole. chemicalbook.com This boronic ester could then potentially be converted to the corresponding 5-iodo derivative.

Another strategy involves the derivatization of a pre-functionalized pyrazole such as 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. rsc.org This intermediate could potentially be converted to the target compound through a series of functional group transformations. Similarly, starting with a pyrazole bearing a methoxy (B1213986) group, such as 4-bromo-5-methoxy-1-methyl-1H-pyrazole, could provide a handle for further functionalization.

| Precursor Compound | Potential Transformation |

| 4-Bromo-1-methyl-1H-pyrazole | C5-lithiation followed by iodination |

| 5-Iodo-1-methyl-1H-pyrazole | C4-bromination |

| 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Conversion of the boronic ester to an iodo group |

| 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde | Conversion of the aldehyde to an iodo group and bromination at C4 |

Orthogonal Reactivity-Based Halogenation Strategies

The synthesis of pyrazoles with multiple, distinct halogen substituents necessitates a carefully planned, orthogonal approach to halogenation. This ensures that the introduction of one halogen does not interfere with, or is not reversed by, the conditions required for the introduction of a subsequent halogen. The inherent reactivity of the pyrazole ring, where the C4 position is most susceptible to electrophilic attack, followed by the C5 and C3 positions, often dictates the synthetic sequence. researchgate.netnih.gov

To achieve a 4-bromo-5-iodo substitution pattern, a common strategy involves the initial bromination at the C4 position, followed by iodination at the C5 position. This sequence is logical because direct iodination at C5 of an unsubstituted pyrazole is challenging without prior substitution at C4. researchgate.net

A typical synthetic route would commence with 1-methyl-1H-pyrazole. Bromination at the C4 position can be readily achieved using various brominating agents, such as N-bromosuccinimide (NBS) in a suitable solvent. researchgate.net Following the formation of 4-bromo-1-methyl-1H-pyrazole, the subsequent iodination at the C5 position can be accomplished. This step often requires stronger conditions or a different mechanistic approach, such as metal-assisted halogenation or the use of a more potent iodinating agent.

One illustrative, though not identical, example of sequential halogenation is the synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles. In this case, the pyrazole ring was first formed, and then bromination was carried out using NBS as the brominating agent. researchgate.net This highlights the principle of installing one halogen prior to another in a stepwise fashion.

The following table outlines a generalized orthogonal approach for the synthesis of a 4-bromo-5-iodo-pyrazole derivative:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Bromination | 1-methyl-1H-pyrazole, NBS, suitable solvent | 4-bromo-1-methyl-1H-pyrazole |

| 2 | Iodination | 4-bromo-1-methyl-1H-pyrazole, Iodinating agent (e.g., NIS, I2/oxidant), possibly under metal catalysis | This compound |

This table presents a conceptual pathway. Specific conditions would require experimental optimization.

Advanced Synthetic Techniques for Halogenated Pyrazoles

Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for the halogenation of pyrazoles, offering improved regioselectivity and functional group tolerance. These modern techniques can be broadly categorized into metal-catalyzed, metal-free, and electrochemical approaches.

Transition-metal catalysis has emerged as a powerful tool for the direct C-H functionalization of heterocyclic compounds, including pyrazoles. rsc.orgnih.gov These methods can provide access to halogenated pyrazoles that are difficult to obtain through traditional electrophilic substitution. While direct C-H iodination at the C5 position is often less favorable, metal-catalyzed approaches can overcome this challenge. For instance, palladium-catalyzed C-H arylation has been demonstrated for pyrazoles, indicating the potential for metal-catalyzed C-H halogenation. nih.gov

A proposed metal-catalyzed route to a 4-bromo-5-iodo-pyrazole could involve the initial bromination at C4, followed by a palladium- or copper-catalyzed iodination at the C5 position of the 4-bromo-1-methyl-1H-pyrazole intermediate. The catalyst would facilitate the activation of the C-H bond at the C5 position, enabling its reaction with an iodine source. The development of efficient Suzuki-Miyaura cross-coupling reactions for halogenated aminopyrazoles also underscores the importance of metal catalysis in the functionalization of pyrazole rings. acs.org

In line with the principles of green chemistry, there is a growing interest in developing metal-free halogenation methods. beilstein-archives.org These protocols often utilize inexpensive and readily available reagents and avoid the potential for metal contamination in the final products.

A direct, metal-free C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS, where X = Cl, Br, I) has been developed, affording 4-halogenated pyrazole derivatives in good to excellent yields. beilstein-archives.org This method operates under mild, room temperature conditions. beilstein-archives.org While this specific example targets the C4 position, the underlying principle of activating a C-H bond for halogenation without a metal catalyst is significant.

For the synthesis of this compound, a metal-free approach could potentially involve a two-step process. First, the established metal-free bromination at the C4 position. The subsequent iodination at C5 would likely require a more activated system or a specific set of reagents that promote electrophilic attack at this less reactive position. For example, the use of hypervalent iodine reagents has been shown to mediate the thio- and selenocyanation of pyrazoles at the C4 position, suggesting their potential for other functionalizations. beilstein-journals.org

A study on the reaction of trifluoromethylated ynones with hydrazines demonstrated a solvent-switchable, metal-free approach to regioselectively synthesize 3- or 5-trifluoromethyl-pyrazoles. acs.org This highlights how reaction conditions can be manipulated to control regioselectivity in metal-free systems.

Electrochemical synthesis is gaining traction as a sustainable and efficient method for a variety of chemical transformations, including halogenations. These methods replace conventional chemical oxidants with electricity, often leading to cleaner reactions and easier purification.

An electrochemical approach has been utilized to generate an electrophilic thiocyanating agent (SCN+) for the thiocyanation of pyrazoles. beilstein-journals.org This principle could be extended to the bromination and iodination of pyrazoles. For the synthesis of this compound, one could envision an electrochemical process where bromide and iodide ions are oxidized to their electrophilic forms in a controlled manner.

A potential electrochemical synthesis could be designed as a two-step process. First, the electrochemical bromination of 1-methyl-1H-pyrazole to yield 4-bromo-1-methyl-1H-pyrazole. Subsequently, the electrochemical iodination of this intermediate at the C5 position. The regioselectivity and efficiency of such a process would depend on factors such as the electrode material, solvent, supporting electrolyte, and applied potential.

The following table summarizes the advanced synthetic techniques discussed:

| Technique | Principle | Potential Application for this compound |

| Metal-Catalyzed Halogenation | Transition metal activates C-H bond for halogenation. | C5-iodination of 4-bromo-1-methyl-1H-pyrazole using a suitable metal catalyst (e.g., Pd, Cu). |

| Metal-Free Halogenation | Use of activating reagents (e.g., NXS, hypervalent iodine) to achieve halogenation without metal catalysts. | Stepwise bromination and iodination using specific metal-free reagents and conditions to control regioselectivity. |

| Electrochemical Synthesis | Electrochemical generation of electrophilic halogen species. | Sequential electrochemical bromination and iodination, potentially offering high control and sustainability. |

Reactivity and Synthetic Transformations of 4 Bromo 5 Iodo 1 Methyl 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules from simpler precursors. In the context of 4-bromo-5-iodo-1-methyl-1H-pyrazole, these reactions enable the introduction of a wide array of substituents at the 4- and 5-positions of the pyrazole (B372694) ring.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium catalysts are particularly effective in promoting the formation of carbon-carbon bonds. Several named reactions, including the Suzuki-Miyaura, Sonogashira, Heck, Stille, and Negishi couplings, have been successfully applied to halogenated pyrazoles, demonstrating the utility of this compound as a synthetic intermediate.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a widely used method for the arylation and vinylation of heterocyclic compounds. nih.gov The efficiency and regioselectivity of this reaction with this compound are influenced by the differential reactivity of the carbon-iodine and carbon-bromine bonds. Generally, the C-I bond is more reactive than the C-Br bond under palladium catalysis, allowing for selective substitution at the 5-position.

Studies on related dihalopyrazoles have shown that by carefully selecting the palladium catalyst, ligand, base, and reaction temperature, it is possible to control which halogen is displaced. For instance, in the coupling of 1,6-naphthyridin-2(1H)-ones, switching the leaving group from bromide to iodide resulted in a more selective reaction. nih.gov This principle of differential reactivity is crucial for the stepwise functionalization of this compound.

The choice of boronic acid or ester also plays a significant role in the outcome of the reaction. Both electron-rich and electron-deficient arylboronic acids, as well as sterically demanding ones, have been successfully coupled with brominated pyrazoles, highlighting the broad applicability of this method. rsc.org

Table 1: Suzuki-Miyaura Coupling of Halogenated Pyrazoles

| Catalyst | Ligand | Base | Solvent | Substrate | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene | 4-bromo-6H-1,2-oxazines | 4-phenyl-6H-1,2-oxazines | 77-82 nih.gov |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is instrumental in introducing alkynyl moieties onto the pyrazole core. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-I bond in this compound allows for selective alkynylation at the 5-position.

Research on various brominated and iodinated pyrazoles has demonstrated the feasibility of this transformation. arkat-usa.org For example, the Sonogashira coupling of 4-bromo-substituted 6H-1,2-oxazines with terminal alkynes such as phenylacetylene (B144264) and trimethylsilylacetylene (B32187) proceeds in good yields. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Modern protocols have also been developed that are air-stable and can be performed at room temperature. nih.gov

Table 2: Sonogashira Coupling of Halogenated Pyrazoles

| Catalyst | Co-catalyst | Base | Solvent | Substrate | Alkyne | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 4-bromo-6H-1,2-oxazine | Phenylacetylene | 4-(Phenylethynyl)-6H-1,2-oxazine | Good nih.gov |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 4-bromo-6H-1,2-oxazine | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-6H-1,2-oxazine | Good nih.gov |

Beyond the Suzuki-Miyaura and Sonogashira reactions, other palladium-catalyzed cross-coupling methods can be employed to functionalize this compound.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. While specific examples with this compound are not prevalent in the provided search results, the general principles of palladium-catalyzed reactions suggest its potential applicability.

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound. This method has been used for the selective functionalization of dihalogenated heterocycles. For instance, a bromostannane derivative was selectively coupled at its stannyl-position in a subsequent Stille reaction. nih.gov

Negishi Coupling: This reaction pairs an organohalide with an organozinc reagent. It has been successfully applied to the synthesis of tetra-substituted 5-trifluoromethylpyrazoles, where challenging cross-couplings were achieved using specific ligands. rsc.org

Chemoselectivity and Orthogonal Reactivity of Bromine vs. Iodine

The difference in reactivity between the carbon-iodine and carbon-bromine bonds is the cornerstone of chemoselective and orthogonal transformations of this compound. The C-I bond is weaker and more readily undergoes oxidative addition to the palladium catalyst, allowing for selective reactions at the 5-position while leaving the 4-bromo substituent intact.

This orthogonal reactivity enables a stepwise functionalization strategy. First, a substituent can be introduced at the 5-position via a coupling reaction targeting the iodo group. Subsequently, a second, different substituent can be introduced at the 4-position by targeting the bromo group, often under more forcing reaction conditions. This approach provides a powerful method for the synthesis of unsymmetrically disubstituted pyrazoles.

Ligand Effects and Reaction Condition Optimization

The choice of ligand and the optimization of reaction conditions are critical for achieving high yields and selectivity in the cross-coupling reactions of this compound. The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

For challenging cross-coupling reactions, such as those involving sterically hindered substrates or less reactive halides, the use of specialized phosphine (B1218219) ligands like SPhos, XPhos, and JosiPhos has proven to be essential. rsc.orgnih.gov For example, in the Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles, protocols employing SPhos and XPhos provided the highest yields. nih.gov Similarly, in the Negishi coupling for the synthesis of tetra-substituted 5-trifluoromethylpyrazoles, the use of XPhos was key to the success of the reaction. rsc.org

Optimization of other reaction parameters, such as the choice of base, solvent, temperature, and reaction time, is also crucial. For instance, in the Suzuki-Miyaura coupling of 1,6-naphthyridin-2(1H)-ones, the reaction time and temperature were adjusted to control the extent of mono- versus di-substitution. nih.gov

Directed Ortho Metalation (DoM) and Subsequent Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, this approach, particularly through halogen-lithium exchange, offers a route to introduce a variety of functional groups at specific positions on the pyrazole ring.

Halogen-Lithium Exchange Reactions at Specific Positions

The C-I bond is weaker and more polarizable than the C-Br bond, making the iodine atom at the C5 position of this compound significantly more susceptible to halogen-lithium exchange. nih.gov This differential reactivity allows for the selective formation of a lithiated intermediate at the 5-position.

Treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) is expected to result in the exclusive formation of 4-bromo-1-methyl-5-lithiopyrazole. The bromine atom at the C4 position would remain intact under these conditions. This high degree of selectivity is a well-established principle in the chemistry of dihalogenated heterocycles. nih.gov

This selective metalation is a key step that transforms the relatively unreactive C5 position into a potent nucleophilic center, poised for further synthetic elaboration.

Electrophilic Quenching for Introduction of New Functional Groups

The highly reactive 4-bromo-1-methyl-5-lithiopyrazole intermediate can be trapped with a wide array of electrophiles to introduce new functional groups at the C5 position. This process, known as electrophilic quenching, allows for the synthesis of a diverse range of 5-substituted-4-bromopyrazoles.

For instance, quenching the lithiated intermediate with an aldehyde or ketone would yield the corresponding secondary or tertiary alcohol. Reaction with carbon dioxide would produce a carboxylic acid, and treatment with an alkyl halide could introduce an alkyl group. This versatility makes the combination of halogen-lithium exchange and electrophilic quenching a powerful tool for the targeted synthesis of complex pyrazole derivatives. A study on 1-aryl-3-CF3-1H-pyrazoles demonstrated that in situ generated lithium pyrazolides could be effectively trapped with elemental iodine to produce 5-iodo derivatives exclusively, showcasing the utility of this approach for introducing specific functionalities. nih.gov

Nucleophilic Substitution Reactions

The halogen atoms on the pyrazole ring are susceptible to displacement by nucleophiles, providing another avenue for functionalization. The relative reactivity of the bromo and iodo substituents can be exploited for selective substitution.

Selective Displacement of Halogen Atoms by Heteroatom Nucleophiles

In nucleophilic aromatic substitution reactions, the C-I bond is generally more reactive than the C-Br bond, making the iodine atom at the C5 position the more likely site for initial substitution by heteroatom nucleophiles such as alkoxides, thiolates, and amines. This reactivity pattern allows for the selective introduction of oxygen, sulfur, or nitrogen-containing functional groups at this position.

For example, reaction of this compound with a sodium alkoxide (NaOR) would be expected to yield the corresponding 4-bromo-5-alkoxy-1-methyl-1H-pyrazole. Similarly, treatment with a thiol (RSH) in the presence of a base would lead to the formation of a 4-bromo-1-methyl-5-(alkylthio)-1H-pyrazole. The selective displacement of the iodo group provides a direct route to functionalized pyrazoles that can be further modified at the C4 position.

Other Significant Transformations

Beyond metalation and substitution reactions, the pyrazole ring and its substituents can undergo other important transformations, such as oxidation and reduction.

Oxidation and Reduction Reactions of the Pyrazole Ring

The pyrazole ring itself is generally stable to oxidation. However, the substituents on the ring can be susceptible to oxidative transformations. For instance, if a formyl group were introduced at the C5 position via electrophilic quenching, it could be further oxidized to a carboxylic acid using standard oxidizing agents. The chemical oxidation of N-methyl-N-formylhydrazine has been studied, indicating that N-methyl groups on nitrogen-containing heterocycles can be involved in oxidative processes. nih.gov

Reduction reactions can also be employed to modify the substituents. For example, a nitro group, if introduced onto the pyrazole ring, could be reduced to an amino group. While the pyrazole ring is generally resistant to reduction, catalytic hydrogenation could potentially lead to the reductive dehalogenation of the bromo and iodo substituents, although this would typically require harsh conditions.

Cycloaddition and Annulation Reactions Involving the Pyrazole Moiety

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can participate in various cycloaddition and annulation reactions to construct fused heterocyclic systems. While specific studies on the cycloaddition and annulation reactions of this compound are not extensively documented, the reactivity of this compound can be inferred from the behavior of other substituted pyrazoles. The presence of electron-withdrawing bromine and iodine atoms on the pyrazole ring is expected to influence its electronic properties and, consequently, its participation in these transformations.

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. libretexts.orgyoutube.com In this reaction, a conjugated diene reacts with a dienophile. While pyrazoles are aromatic, certain derivatives, particularly 4H-pyrazoles, can act as dienes. The reactivity of 4H-pyrazoles in Diels-Alder reactions is significantly influenced by the substituents at the C4 position. For instance, 4H-pyrazoles with electron-withdrawing fluoro substituents react more readily as Diels-Alder dienes compared to those with alkyl or chloro substituents, which may require acid catalysis. nih.gov Theoretical studies have shown that the increased reactivity of 4,4-difluoro-4H-pyrazoles is due to a lowering of the lowest unoccupied molecular orbital (LUMO) energy and hyperconjugative antiaromaticity. nih.govraineslab.com

Given that this compound is an aromatic 1H-pyrazole, it would not typically act as a diene in a standard Diels-Alder reaction. However, it could potentially serve as a dienophile if it possesses a suitably activated double bond, or it could be a precursor to a more reactive species. The electron-withdrawing nature of the bromo and iodo substituents would likely decrease the electron density of the pyrazole ring, potentially making it a more reactive dienophile in inverse-electron-demand Diels-Alder reactions, where the diene is electron-rich.

[3+2] Cycloaddition Reactions

Annulation reactions involving pyrazoles can lead to the formation of various fused heterocyclic systems. For example, pyranopyrazoles can be synthesized through a cascade annulation reaction of pyrazolones with chalcone (B49325) epoxides. researchgate.net Another example is the [4+1]-annulation of 4-bromopyrazolones with aza-ortho-quinone methides to produce spiro-indoline-pyrazolones. buchler-gmbh.com

Intramolecular Cycloadditions and Annulations

Intramolecular cycloadditions and annulations of appropriately substituted pyrazoles provide an efficient route to fused polycyclic systems. For instance, intramolecular Diels-Alder reactions of pyrazines bearing alkynylphenyl side chains have been reported to yield tricyclic annelated pyridines. capes.gov.br Similarly, gold-catalyzed or base-supported intramolecular cyclization of N-propargyl indole (B1671886) derivatives bearing pyrazole units can lead to the formation of pyrazolodiazepinoindoles and pyrazolopyrazinoindoles. nih.gov While no direct examples involving this compound are found, one could envision derivatizing this molecule with appropriate side chains at the C3 position (if available) or by substitution of the halogens to enable such intramolecular transformations.

The table below summarizes some examples of cycloaddition and annulation reactions of pyrazole derivatives, which can provide insights into the potential reactivity of this compound.

| Reaction Type | Pyrazole Reactant | Reagent(s) | Product Type | Reference |

| [4+2] Cycloaddition | 4,4-Difluoro-3,5-diphenyl-4H-pyrazole | Strained alkyne | Bicyclic adduct | nih.gov |

| [3+2] Annulation | 4-Bromo pyrazolones | Benzofuran-derived azadienes | Pyrazole fused spiroketals | researchgate.net |

| [4+1] Annulation | 4-Bromopyrazolones | Aza-ortho-quinone methides | Spiro-indoline-pyrazolones | buchler-gmbh.com |

| Cascade Annulation | Pyrazolone | Chalcone epoxide | Tetrahydropyranopyrazole | researchgate.net |

| Intramolecular Cyclization | N-propargyl 2-(1H-pyrazol-5-yl)-1H-indole | Gold catalyst or NaH | Pyrazolodiazepinoindole/Pyrazolopyrazinoindole | nih.gov |

Spectroscopic Characterization and Structural Analysis of 4 Bromo 5 Iodo 1 Methyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is instrumental in determining the connectivity of atoms and the electronic environment of nuclei such as protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) spectroscopy is used to determine the number of different types of protons and their arrangement in a molecule. In the case of 4-bromo-5-iodo-1-methyl-1H-pyrazole, the ¹H NMR spectrum is expected to be relatively simple. The key signals would correspond to the methyl group protons and the single proton on the pyrazole (B372694) ring.

The chemical shift of the methyl protons (N-CH₃) on a 1-methylpyrazole (B151067) ring typically appears in the range of δ 3.8-4.0 ppm. chemicalbook.com The exact position is influenced by the substituents on the pyrazole ring. For instance, in 1-methylpyrazole, the N-methyl signal is observed at a specific chemical shift that can be compared with that of the title compound. chemicalbook.com

The single proton on the pyrazole ring (C3-H) is expected to appear as a singlet, as there are no adjacent protons to cause splitting. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the halogen substituents. In related pyrazole systems, the chemical shifts of ring protons provide valuable insights into the substitution pattern. researchgate.net For example, the ¹H NMR spectrum of 4-bromo-1H-pyrazole shows distinct signals for its ring protons, which serve as a reference for understanding the impact of the additional iodo and methyl groups in the title compound. researchgate.net

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Pyrazole Derivatives

| Compound | Functional Group | Chemical Shift (δ, ppm) |

| 1-Methylpyrazole chemicalbook.com | N-CH₃ | ~3.8 |

| 1-Methylpyrazole chemicalbook.com | C3-H | ~7.5 |

| 1-Methylpyrazole chemicalbook.com | C4-H | ~6.2 |

| 1-Methylpyrazole chemicalbook.com | C5-H | ~7.5 |

| 4-Iodo-1H-pyrazole researchgate.net | C3-H, C5-H | 7.67 |

| 4-Bromo-1H-pyrazole researchgate.net | C3-H, C5-H | 7.57 |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. For this compound, one would expect to observe signals for the three carbon atoms of the pyrazole ring and one signal for the methyl carbon.

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for Substituted Pyrazoles

| Carbon Environment | Chemical Shift Range (δ, ppm) |

| C=O (in acids and esters) | 170 - 185 libretexts.org |

| C in aromatic rings | 125 - 150 libretexts.org |

| C=C (in alkenes) | 115 - 140 libretexts.org |

| RCH₂OH | 50 - 65 libretexts.org |

| RCH₂NH₂ | 37 - 45 libretexts.org |

| R₃CH | 25 - 35 libretexts.org |

| RCH₃ | 10 - 15 libretexts.org |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be simple, but in more complex derivatives with multiple ring protons, it is crucial for establishing their connectivity. researchgate.netscience.gov

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. ipb.pt This would definitively link the C3-H proton signal to the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. ipb.pt For the title compound, HMBC would be particularly useful. For example, correlations would be expected between the methyl protons (N-CH₃) and the C5 and C3 carbons of the pyrazole ring, and between the C3-H proton and the C4 and C5 carbons. These correlations would provide unequivocal proof of the substitution pattern. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space interactions between protons that are close to each other, which helps in determining the stereochemistry and conformation of a molecule. ipb.pt In the case of this compound, a NOESY experiment could show a correlation between the methyl protons and the C3-H proton, further confirming their proximity in the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is a fundamental tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (C₄H₄BrIN₂), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight of 286.85 g/mol . sigmaaldrich.com A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). This isotopic signature would be clearly visible in the molecular ion peak cluster, providing strong evidence for the presence of both bromine and iodine in the molecule.

The fragmentation pattern observed in the mass spectrum can also be diagnostic. The molecule would likely undergo fragmentation through the loss of the substituents. Common fragmentation pathways could include the loss of a bromine radical (•Br), an iodine radical (•I), or a methyl radical (•CH₃). The relative abundance of the fragment ions can provide further clues about the stability of the resulting ions and the strength of the chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.comyoutube.com Each type of bond vibrates at a characteristic frequency, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes.

The IR spectrum of this compound would exhibit several characteristic absorption bands.

C-H stretching: The stretching vibrations of the C-H bond of the pyrazole ring and the methyl group would typically appear in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected to appear in the region of 1600-1450 cm⁻¹. researchgate.net

C-N stretching: The C-N stretching vibrations would likely be observed in the fingerprint region, typically between 1350 and 1000 cm⁻¹. researchgate.net

C-Br and C-I stretching: The stretching vibrations for the C-Br and C-I bonds are found at lower wavenumbers, typically below 700 cm⁻¹ and 600 cm⁻¹, respectively.

The IR spectrum of the parent pyrazole molecule shows characteristic absorptions for N-H stretching (around 3140 cm⁻¹) and C-H stretching (around 3090 cm⁻¹). chemicalbook.comnist.gov In this compound, the absence of the N-H stretch and the presence of bands corresponding to the methyl group would be key diagnostic features. A comparison with the IR spectra of related 4-halogenated pyrazoles can also aid in the interpretation of the spectrum. researchgate.netmdpi.com

Interactive Data Table: General IR Absorption Frequencies for Common Functional Groups

| Functional Group | Absorption Range (cm⁻¹) |

| O-H (alcohols, phenols) | 3650 - 3200 (broad) libretexts.org |

| N-H (amines, amides) | 3500 - 3300 libretexts.org |

| C-H (alkanes) | 3000 - 2850 |

| C-H (alkenes) | 3100 - 3000 |

| C-H (alkynes) | ~3300 |

| C≡C (alkynes) | 2260 - 2100 |

| C≡N (nitriles) | 2260 - 2220 |

| C=O (ketones, aldehydes, esters, acids) | 1780 - 1650 (strong) libretexts.orglibretexts.org |

| C=C (alkenes) | 1680 - 1620 |

| C-O (alcohols, ethers, esters) | 1300 - 1000 libretexts.org |

X-ray Crystallography for Solid-State Structural Determination

A single-crystal X-ray diffraction analysis of this compound would reveal:

The planarity of the pyrazole ring.

The precise bond lengths of the C-Br, C-I, C-N, C-C, and N-N bonds.

The bond angles within the pyrazole ring and involving the substituents.

The intermolecular interactions in the solid state, such as halogen bonding or π-π stacking, which can influence the crystal packing.

The study of such structures provides valuable insights into the effects of halogen substitution on the molecular geometry and supramolecular assembly of pyrazole derivatives. researchgate.net

Computational and Theoretical Investigations of 4 Bromo 5 Iodo 1 Methyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrazole (B372694) derivatives. eurasianjournals.com It provides a robust framework for analyzing the electronic properties and predicting the chemical behavior of molecules like 4-bromo-5-iodo-1-methyl-1H-pyrazole. DFT methods are employed to calculate the molecule's ground-state geometry, electronic distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding its reactivity. asianpubs.orgbohrium.com

The electronic landscape of this compound is significantly influenced by the presence of two different halogen atoms, bromine and iodine, attached to the pyrazole ring. DFT calculations can quantify the effects of these substituents on the electron density distribution across the molecule. The iodine and bromine atoms, being highly electronegative, withdraw electron density from the pyrazole ring, influencing its aromaticity and the reactivity of the C-Br and C-I bonds.

A key noncovalent interaction predictable through computational studies is halogen bonding. researchgate.net This interaction occurs between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. The strength of halogen bonding increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. semanticscholar.org Consequently, the iodine atom in this compound is expected to be a more potent halogen bond donor than the bromine atom. Computational models can predict the geometry and energy of these interactions, which are crucial in crystal engineering and molecular recognition. semanticscholar.orgresearchgate.net

Table 1: Predicted Electronic and Structural Properties from DFT Calculations

This table presents hypothetical data for this compound, extrapolated from computational studies on analogous halogenated pyrazoles. The values are for illustrative purposes to demonstrate the type of information gained from DFT calculations.

| Property | Predicted Value | Significance |

| C4-Br Bond Length | ~1.88 Å | Indicates the covalent bond distance between carbon and bromine. |

| C5-I Bond Length | ~2.09 Å | Reflects the larger atomic radius of iodine compared to bromine. |

| Mulliken Charge on Br | Negative | Suggests the electronegative character of the bromine atom. |

| Mulliken Charge on I | Slightly less negative than Br | The larger, more polarizable nature of iodine can affect charge distribution. |

| HOMO-LUMO Energy Gap | ~4.5 - 5.0 eV | A larger gap generally correlates with higher kinetic stability. bohrium.com |

| Halogen Bond Strength (I) | Stronger | The iodine atom is a better halogen bond donor due to its higher polarizability. semanticscholar.org |

| Halogen Bond Strength (Br) | Weaker | Bromine can also participate in halogen bonding, but to a lesser extent than iodine. |

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. mdpi.com For this compound, theoretical studies can map out the potential energy surfaces for various transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, or cycloadditions.

By modeling the reactants, products, and any intermediates and transition states, a complete reaction profile can be constructed. diva-portal.org This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for experimental observations. For instance, in a substitution reaction, DFT can help determine whether the bromine or iodine atom is more likely to be displaced, based on the calculated energy barriers for each pathway. These calculations often reveal that reaction mechanisms can be complex, sometimes involving multiple steps or competing pathways. researchgate.net

In a molecule with multiple reactive sites like this compound, predicting the outcome of a reaction is a significant challenge. DFT calculations can provide a rationalization for the observed or predicted regioselectivity and chemoselectivity. The distinct electronic environments of the C4-Br and C5-I bonds lead to different reactivities.

Computational analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can identify the most nucleophilic and electrophilic sites in the molecule. nih.gov For example, the relative energies of transition states for an incoming reagent attacking at the C4 versus the C5 position can be calculated to predict which regioisomer will be the major product. These predictive capabilities are invaluable for designing synthetic routes and avoiding unwanted side products. nih.gov

Quantum Chemical Modeling of Reaction Intermediates and Transition States

The detailed study of reaction mechanisms requires the characterization of short-lived reaction intermediates and high-energy transition states. diva-portal.org Quantum chemical modeling provides the tools to calculate the geometries and energies of these fleeting structures, which are often impossible to isolate and study experimentally. nih.govucsb.edu

Transition state theory is based on the concept of the transition state as a first-order saddle point on the potential energy surface. ucsb.edu Locating this saddle point is a key goal of computational reaction modeling. ims.ac.jp Frequency calculations are then performed to verify the nature of the stationary point; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

The energy difference between the reactants and the transition state gives the activation energy barrier, a critical parameter for understanding reaction kinetics. By modeling these states, chemists can gain a deeper understanding of what factors control the speed of a reaction and how catalysts might function to lower the activation barrier. diva-portal.org

Table 2: Illustrative Calculated Energies for a Hypothetical Substitution Reaction

This table provides a hypothetical example of energy values for a substitution reaction on this compound, as would be determined by quantum chemical modeling. The data is for illustrative purposes.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Baseline energy of starting materials. |

| Transition State (Br substitution) | +25.4 | Energy barrier for displacing the bromine atom. |

| Transition State (I substitution) | +22.1 | Lower energy barrier suggests iodine is a better leaving group. |

| Intermediate Complex | -5.2 | A stabilized intermediate formed during the reaction. |

| Products | -10.8 | The final products are thermodynamically more stable than the reactants. |

Advanced Synthetic Applications and Future Research Directions

Role as a Privileged Building Block for Highly Functionalized N-Heterocycles

The pyrazole (B372694) scaffold is a well-established "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.com The dihalogenated nature of 4-bromo-5-iodo-1-methyl-1H-pyrazole, combined with the inherent properties of the pyrazole ring, makes it an exceptionally useful starting material for the synthesis of highly functionalized N-heterocycles. mdpi.comeurekaselect.com The differential reactivity of the C-I and C-Br bonds allows for sequential and site-selective cross-coupling reactions, providing a straightforward entry to a diverse range of substituted pyrazoles that would be challenging to access through other synthetic routes.

The ability to introduce various substituents at the 4- and 5-positions of the pyrazole ring is crucial for tuning the electronic and steric properties of the final molecules. This modulation is often essential for optimizing interactions with biological targets, thereby enhancing potency and selectivity. nih.gov For instance, the introduction of aromatic or heteroaromatic moieties through Suzuki-Miyaura coupling, or the installation of amino groups via Buchwald-Hartwig amination, can significantly alter the pharmacological profile of the resulting compounds. The pyrazole core itself often plays a key role in binding to enzymes or receptors. nih.gov

The versatility of this compound as a building block is further demonstrated by its utility in creating fused heterocyclic systems. The functional groups introduced via cross-coupling reactions can serve as handles for subsequent intramolecular cyclization reactions, leading to the formation of complex polycyclic structures with potential applications in drug discovery and materials science.

Development of Novel Synthetic Methodologies Leveraging Orthogonal Halogen Reactivity

The distinct reactivity of the iodine and bromine substituents in this compound is a key feature that has been exploited in the development of novel synthetic methodologies. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 5-position. This orthogonal reactivity enables a stepwise approach to the synthesis of unsymmetrically disubstituted pyrazoles.

This principle of orthogonal reactivity has been applied to a variety of cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Selective reaction at the C-I bond with boronic acids or esters.

Sonogashira Coupling: Preferential alkynylation at the 5-position.

Buchwald-Hartwig Amination: Site-selective introduction of nitrogen-based nucleophiles.

Stille Coupling: Selective coupling with organostannanes.

Heck Coupling: Vinylation at the more reactive C-I bond.

Potential in Materials Science

While the primary focus of research on halogenated pyrazoles has been in medicinal chemistry, their unique electronic and structural properties also suggest potential applications in materials science. mdpi.com The introduction of halogen atoms can significantly influence the photophysical and electronic properties of organic molecules. nih.gov Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, can play a crucial role in directing the self-assembly of molecules in the solid state, leading to the formation of well-ordered crystalline materials with interesting optical or electronic properties. nih.gov

| Potential Application Area | Key Properties Influenced by Halogenation |

| Organic Electronics | Charge transport, band gap, molecular packing |

| Photonics | Fluorescence, phosphorescence, non-linear optical properties |

| Crystal Engineering | Supramolecular assembly, polymorphism |

| Liquid Crystals | Mesophase behavior, thermal stability |

Emerging Research Areas in Halogenated Pyrazole Chemistry

The field of halogenated pyrazole chemistry continues to evolve, with several emerging research areas poised to further expand the utility of these versatile compounds.

One area of growing interest is the use of photoredox catalysis for the functionalization of halogenated pyrazoles. These methods often proceed under mild reaction conditions and can tolerate a wide range of functional groups, providing new avenues for the synthesis of complex pyrazole derivatives.

Flow chemistry represents another promising direction. The use of continuous-flow reactors can offer improved safety, scalability, and efficiency for the synthesis of halogenated pyrazoles and their derivatives, particularly for reactions that are highly exothermic or involve hazardous reagents.

Furthermore, the exploration of C-H activation reactions on the pyrazole ring, in conjunction with the existing halogen handles, could provide even more direct and efficient routes to polysubstituted pyrazoles. This would further enhance the value of this compound and related compounds as building blocks for complex molecule synthesis.

Finally, the unique properties of halogenated compounds, including their ability to participate in halogen bonding, are being increasingly recognized and exploited in areas such as crystal engineering and the design of supramolecular assemblies . Future research will likely focus on harnessing these interactions to create novel materials with tailored properties. The continued development of new synthetic methods and a deeper understanding of the fundamental properties of halogenated pyrazoles will undoubtedly lead to exciting new discoveries and applications in a variety of scientific disciplines.

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-5-iodo-1-methyl-1H-pyrazole, and how are intermediates characterized?

Methodological Answer: The synthesis of halogenated pyrazoles like this compound typically involves cyclocondensation and sequential halogenation. A general approach includes:

- Step 1 : Cyclocondensation of ethyl acetoacetate with methylhydrazine to form the pyrazole core, followed by methylation at the N1 position using methyl iodide .

- Step 2 : Halogenation via electrophilic substitution. Bromination can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF), while iodination may require iodine monochloride (ICl) in acetic acid under controlled temperatures (0–5°C) .

- Intermediates are characterized using 1H/13C NMR (e.g., methyl group singlet at δ 3.8–4.0 ppm) and IR spectroscopy (C-Br stretch at ~550 cm⁻¹, C-I stretch at ~485 cm⁻¹) .

Q. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Single-crystal analysis resolves regiochemistry and confirms halogen positions. For example, C-Br and C-I bond lengths (~1.90 Å and ~2.10 Å, respectively) and dihedral angles between pyrazole and substituents .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 331 (Br) and 478 (I), with isotopic patterns confirming halogen presence .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation of 1-methyl-1H-pyrazole derivatives be addressed?

Methodological Answer: Regioselectivity in dihalogenation (e.g., Br at C4, I at C5) is influenced by:

- Directing Groups : Electron-withdrawing substituents (e.g., methyl at N1) direct halogens to meta/para positions. Computational DFT studies (e.g., Fukui indices) predict electrophilic attack sites .

- Reagent Stoichiometry : Sequential addition of Br and I reagents minimizes cross-halogenation. For example, bromination precedes iodination to avoid steric hindrance .

- Temperature Control : Low temperatures (−10°C) favor kinetic control, while higher temps (RT) may lead to thermodynamic products .

Case Study : In 3-methylpyrazole derivatives, iodine preferentially occupies the less sterically hindered C5 position after bromination at C4, validated by NOESY NMR .

Q. What strategies are effective in designing coordination complexes using this compound as a ligand?

Methodological Answer: The compound’s dual halogen sites enable diverse metal coordination:

- Bridging Ligands : Cu(II) or Mn(II) complexes form via N-bound pyrazole and halogen bridges (e.g., Cu–Br–Cu motifs) .

- Catalytic Applications : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) retains the pyrazole core while substituting halogens for aryl groups .

- Structural Insights : Single-crystal XRD of a Cu(II) complex (e.g., [Cu(L)₂Cl₂]) reveals distorted octahedral geometry with bond angles of 85–92° between pyrazole N and metal centers .

Q. How can discrepancies in biological activity data for halogenated pyrazoles be systematically analyzed?

Methodological Answer: Contradictory antimicrobial or antitubulin activity results may arise from:

- Structural Analogues : Minor substituent changes (e.g., Br vs. I) alter logP and membrane permeability. Compare IC50 values across analogues (e.g., 4-Br-5-I vs. 4-Cl-5-Br derivatives) .

- Assay Conditions : Varying bacterial strains (e.g., S. aureus vs. E. coli) or solvent (DMSO vs. saline) impact MIC values. Normalize data to positive controls (e.g., ciprofloxacin) .

- Docking Studies : Molecular docking into tubulin (PDB: 1SA0) predicts binding affinity differences. For example, iodine’s larger van der Waals radius may hinder fit into hydrophobic pockets .

Q. What computational methods validate the electronic effects of halogens in this compound?

Methodological Answer:

- DFT Calculations : B3LYP/6-311G(d,p) models quantify electron withdrawal (Br: −0.15 e, I: −0.12 e) and HOMO-LUMO gaps (~4.5 eV), correlating with reactivity in nucleophilic substitutions .

- Molecular Electrostatic Potential (MEP) : Maps highlight electrophilic regions at C4/C5, guiding functionalization (e.g., SNAr reactions) .

- ADMET Predictions : SwissADME predicts improved blood-brain barrier penetration for iodinated vs. brominated analogues due to increased polar surface area (~75 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.